molecular formula C17H19N3O2 B2601465 (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide CAS No. 1448140-41-7

(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide

Número de catálogo: B2601465
Número CAS: 1448140-41-7
Peso molecular: 297.358
Clave InChI: NPAIQYCSSRIMHI-VOTSOKGWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide is a synthetic organic molecule characterized by its unique structure, which includes a pyrazole ring, an oxane moiety, and a phenylprop-2-enamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxyoxane, 4-bromo-1H-pyrazole, and cinnamoyl chloride.

    Step 1 Formation of Oxane-Pyrazole Intermediate: The first step involves the nucleophilic substitution reaction between 4-hydroxyoxane and 4-bromo-1H-pyrazole in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF). This forms the oxane-pyrazole intermediate.

    Step 2 Coupling with Cinnamoyl Chloride: The intermediate is then reacted with cinnamoyl chloride in the presence of a base like triethylamine (Et₃N) to form the final product, (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide. The reaction is typically carried out under reflux conditions in an inert atmosphere.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactions, use of automated reactors, and purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enamide moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the double bond of the phenylprop-2-enamide group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles like bromine (Br₂) can substitute hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution under acidic conditions.

    Reduction: NaBH₄ in methanol or ethanol under mild conditions.

    Substitution: Br₂ in chloroform or carbon tetrachloride (CCl₄) under reflux.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of saturated amides or alcohols.

    Substitution: Formation of halogenated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential activity as an anticonvulsant agent. Similar compounds within the cinnamamide class have demonstrated efficacy in treating epilepsy and seizures. For instance, a related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, was tested in various animal models of epilepsy, showing significant anticonvulsant activity across different tests, including maximal electroshock and 6-Hz psychomotor seizure models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide. Research indicates that modifications to the phenyl ring and olefin linker can significantly influence anticonvulsant activity. The N-substituted cinnamamide derivatives have been highlighted for their promising anticonvulsant properties, suggesting that similar modifications could enhance the efficacy of this compound .

Anticancer Potential

Preliminary studies suggest that compounds with pyrazole moieties exhibit anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The unique structure of this compound could provide a scaffold for developing novel anticancer agents through further chemical modifications and biological testing.

Kinase Inhibition

The compound may also show potential as a kinase inhibitor . Kinases are critical in various signaling pathways, and their dysregulation is often associated with cancer and other diseases. The structural features of this compound align with known kinase inhibitors, suggesting it could be screened for activity against specific kinases such as JAK2 or IGF1R .

Case Study 1: Anticonvulsant Activity

A study on related cinnamamide derivatives demonstrated significant anticonvulsant effects in animal models. The compound KM-568 exhibited efficacy with an ED50 indicating promising potential for further development as an epilepsy treatment .

Case Study 2: Anticancer Activity

Research into pyrazole derivatives has shown that they can inhibit cancer cell growth effectively. For example, specific pyrazole compounds have been documented to induce apoptosis in cancer cells, suggesting that this compound could similarly contribute to anticancer strategies.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
AnticonvulsantSignificant activity in animal models; ED50 values indicating efficacy
Structure ActivityModifications to phenyl ring enhance activity; N-substituted derivatives show promise
Anticancer PotentialPyrazole derivatives linked to cancer cell inhibition; potential for novel agents
Kinase InhibitionPotential activity against kinases like JAK2; structural alignment with known inhibitors

Mecanismo De Acción

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

    (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide: shares structural similarities with other pyrazole derivatives such as:

Uniqueness

  • Structural Features : The presence of both an oxane ring and a phenylprop-2-enamide group in the same molecule is relatively unique, providing a distinct set of chemical and biological properties.
  • Reactivity : The combination of functional groups allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis.

Actividad Biológica

(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide, a compound with potential therapeutic applications, has garnered interest in recent years due to its unique structural properties and biological activities. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C12_{12}H16_{16}N2_2O. It features an oxan ring, a pyrazole moiety, and a phenylpropene structure which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of anticonvulsant effects. The following sections detail specific findings related to its activity.

Anticonvulsant Activity

A notable study on related cinnamamide derivatives demonstrated significant anticonvulsant effects in several animal models. For instance, compound KM-568, a structural analogue, showed efficacy in the Frings audiogenic seizure-susceptible mouse model with an effective dose (ED50) of 13.21 mg/kg when administered intraperitoneally (i.p.) .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameModel UsedED50 (mg/kg)Administration Route
KM-568Frings Mouse Model13.21i.p.
KM-568Maximal Electroshock Test44.46i.p.
KM-5686-Hz Psychomotor Seizure Model71.55i.p.

These findings suggest that similar compounds may possess comparable anticonvulsant properties, warranting further investigation into their mechanisms of action.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the pyrazole ring may interact with specific neurotransmitter systems involved in seizure activity.

Safety and Toxicity Profile

Preliminary studies on related compounds have indicated a favorable safety profile. For example, KM-568 was evaluated for cytotoxicity in HepG2 and H9c2 cell lines, showing no significant toxicity at concentrations up to 100 µM . Furthermore, mutagenicity assays revealed that KM-568 did not exhibit mutagenic properties, suggesting a potentially safe therapeutic window.

Table 2: Safety Profile of KM-568

Assay TypeResult
Cytotoxicity (HepG2)No significant toxicity up to 100 µM
MutagenicityNon-mutagenic

Case Studies

Several case studies have been conducted on related compounds that emphasize their therapeutic potential:

  • Cinnamamide Derivatives : A series of cinnamamide derivatives were evaluated for their anticonvulsant activity across multiple seizure models. The results indicated that modifications in the phenyl ring and olefin linker length significantly influenced efficacy .
  • Pyrazole-Based Compounds : Research into pyrazole derivatives has highlighted their ability to modulate neurotransmitter systems and their potential as neuroprotective agents .

Propiedades

IUPAC Name

(E)-N-[1-(oxan-4-yl)pyrazol-4-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(7-6-14-4-2-1-3-5-14)19-15-12-18-20(13-15)16-8-10-22-11-9-16/h1-7,12-13,16H,8-11H2,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAIQYCSSRIMHI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.